molecular formula C9H15IO4 B144045 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate CAS No. 127047-77-2

1,3-Propanediol, 2-(2-iodoethyl)-, diacetate

Cat. No.: B144045
CAS No.: 127047-77-2
M. Wt: 314.12 g/mol
InChI Key: BBRUXHDMYDKKTH-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(2-iodoethyl)-, diacetate: is a versatile chemical compound with the molecular formula C7H12IO4. It is used in various scientific research applications due to its unique properties. This compound is particularly valuable in organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate typically involves the reaction of 1,3-propanediol with 2-iodoethanol in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1,3-Propanediol+2-Iodoethanol+Acetic Anhydride1,3-Propanediol, 2-(2-iodoethyl)-, diacetate+Acetic Acid\text{1,3-Propanediol} + \text{2-Iodoethanol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 1,3-Propanediol+2-Iodoethanol+Acetic Anhydride→1,3-Propanediol, 2-(2-iodoethyl)-, diacetate+Acetic Acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the use of catalysts and purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-(2-iodoethyl)-, diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydroxyl or amine.

    Substitution: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Propanediol, 2-(2-iodoethyl)-, diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate involves its interaction with specific molecular targets and pathways. The iodo group in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable tool in the synthesis of various compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propanediol, 2-(2-chloroethyl)-, diacetate
  • 1,3-Propanediol, 2-(2-bromoethyl)-, diacetate
  • 1,3-Propanediol, 2-(2-fluoroethyl)-, diacetate

Uniqueness

1,3-Propanediol, 2-(2-iodoethyl)-, diacetate is unique due to the presence of the iodo group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodo group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry.

Properties

IUPAC Name

[2-(acetyloxymethyl)-4-iodobutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRUXHDMYDKKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCI)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155394
Record name 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate
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Molecular Weight

314.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127047-77-2
Record name 1,3-Propanediol, 2-(2-iodoethyl)-, 1,3-diacetate
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Record name BRL-47539
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Record name 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate
Source EPA DSSTox
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Record name 2-(2-iodoethyl)-1,3-propanediol diacetate
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